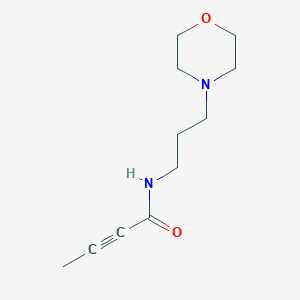
N-(3-Morpholinopropyl)-2-butynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It features a morpholine ring attached to a propylamine group, which in turn is linked to a butynamide moiety.
Preparation Methods
a. Synthetic Routes: The synthesis of N-(3-Morpholinopropyl)-2-butynamide involves the following steps:
Alkylation of Morpholine: The reaction between morpholine and propargyl bromide or propargyl chloride yields N-(3-morpholinopropyl)propargylamine.
Amidation: The obtained N-(3-morpholinopropyl)propargylamine is then reacted with acetic anhydride or acetyl chloride to form this compound.
b. Industrial Production Methods: While industrial-scale production methods are not widely documented, the laboratory-scale synthesis described above can be adapted for larger-scale production.
Chemical Reactions Analysis
N-(3-Morpholinopropyl)-2-butynamide can undergo various chemical reactions:
Amidation: Reacts with acetic anhydride or acetyl chloride to form the amide.
Substitution Reactions: The morpholine ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triple bond in the butynamide group can yield the corresponding saturated amine.
Common reagents and conditions depend on the specific reaction, but typical conditions include acid catalysis for amidation and hydrogenation for reduction.
Scientific Research Applications
N-(3-Morpholinopropyl)-2-butynamide finds applications in several fields:
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioconjugation or drug development.
Medicine: Investigated for potential therapeutic effects.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for N-(3-Morpholinopropyl)-2-butynamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While N-(3-Morpholinopropyl)-2-butynamide is unique due to its combination of a morpholine ring and a butynamide group, similar compounds include:
N-(3-Aminopropyl)morpholine: (CAS No.: 123-00-2): A related compound with a similar morpholine-propylamine structure.
N-(3-Morpholinopropyl)-2,4-dinitroaniline: Another derivative featuring a morpholine ring and a nitroaniline group.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)but-2-ynamide |
InChI |
InChI=1S/C11H18N2O2/c1-2-4-11(14)12-5-3-6-13-7-9-15-10-8-13/h3,5-10H2,1H3,(H,12,14) |
InChI Key |
MNUMEVDJECPDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















